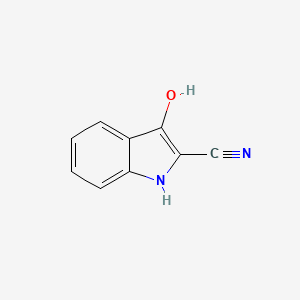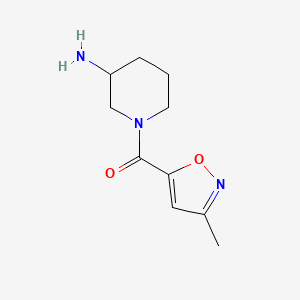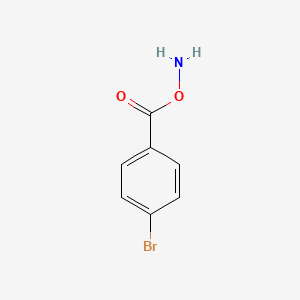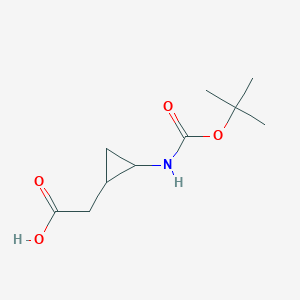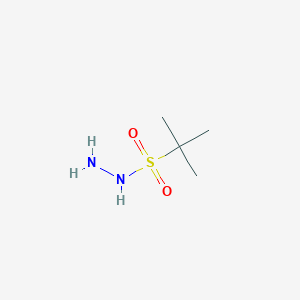![molecular formula C12H8N2O3 B12976894 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by a fused ring system that includes a pyrrolo and quinoxaline moiety, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid typically involves the cyclization of 2-(1H-pyrrol-1-yl)anilines with various aldehydes or ketones. One common method involves the use of imidazo[1,2-a]pyridine-3-carbaldehyde or isatin as the carbonyl source, with amidosulfonic acid (NH3SO3) acting as a solid catalyst in water at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while substitution reactions could introduce various functional groups onto the pyrrolo or quinoxaline rings.
Scientific Research Applications
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The primary mechanism of action for 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid involves the inhibition of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide: This compound also inhibits PI3Kα and has been studied for its potential in cancer treatment.
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure and have been explored for various biological activities.
Uniqueness
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid stands out due to its specific inhibition of PARP, making it particularly valuable in the context of DNA repair and cancer therapy. Its unique fused ring system also provides a versatile scaffold for further chemical modifications and the development of new therapeutic agents.
Properties
Molecular Formula |
C12H8N2O3 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
4-oxo-5H-pyrrolo[1,2-a]quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-11-9-5-2-6-14(9)8-4-1-3-7(12(16)17)10(8)13-11/h1-6H,(H,13,15)(H,16,17) |
InChI Key |
FDUDIWQPDUXETO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N3C=CC=C3C(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)



